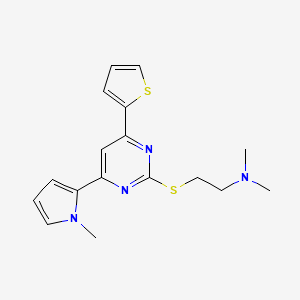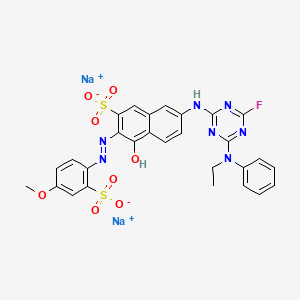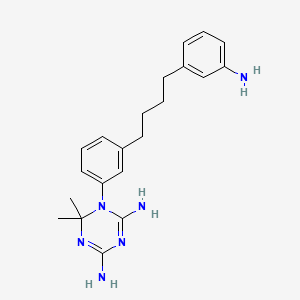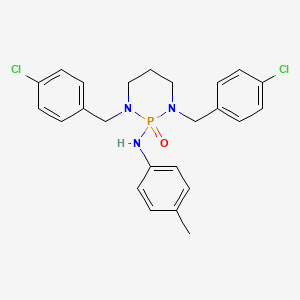
N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-methylphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-methylphenyl)amine is a complex organic compound that belongs to the class of diazaphosphinanes These compounds are characterized by the presence of a phosphorus-nitrogen ring structure, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-methylphenyl)amine typically involves the following steps:
Formation of the Diazaphosphinane Ring: This step involves the reaction of a phosphorus trichloride with an amine to form the diazaphosphinane ring.
Introduction of Chlorobenzyl Groups: The chlorobenzyl groups are introduced through a nucleophilic substitution reaction, where the diazaphosphinane ring reacts with chlorobenzyl chloride.
Oxidation: The oxidation of the phosphorus atom is achieved using an oxidizing agent such as hydrogen peroxide or a peracid.
Final Substitution: The final step involves the substitution of the remaining chlorine atoms with the 4-methylphenylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxido group back to a phosphine.
Substitution: The chlorobenzyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorobenzyl chloride, 4-methylphenylamine.
Major Products
Oxidation Products: Higher oxidation state phosphorus compounds.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted diazaphosphinanes.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology
Biological Probes: The compound can be used as a probe to study phosphorus-containing biomolecules.
Drug Development: Its reactivity and structure may make it a candidate for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of drugs targeting specific enzymes or receptors.
Diagnostic Tools: Use in imaging techniques to study biological systems.
Industry
Polymer Chemistry: The compound can be used in the synthesis of polymers with unique properties.
Agriculture: Potential use as a pesticide or herbicide due to its reactivity.
作用機序
The mechanism by which N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-methylphenyl)amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphorus-nitrogen ring structure allows it to form stable complexes with metal ions, which can then participate in catalytic cycles. The chlorobenzyl and methylphenyl groups contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-phenylamine: Similar structure but without the methyl group.
N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-chlorophenyl)amine: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
Uniqueness
The presence of the 4-methylphenyl group in N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-methylphenyl)amine imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its applications in various fields.
特性
CAS番号 |
1177-65-7 |
|---|---|
分子式 |
C24H26Cl2N3OP |
分子量 |
474.4 g/mol |
IUPAC名 |
1,3-bis[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,3,2λ5-diazaphosphinan-2-amine |
InChI |
InChI=1S/C24H26Cl2N3OP/c1-19-3-13-24(14-4-19)27-31(30)28(17-20-5-9-22(25)10-6-20)15-2-16-29(31)18-21-7-11-23(26)12-8-21/h3-14H,2,15-18H2,1H3,(H,27,30) |
InChIキー |
UXYHMHWECMOWJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NP2(=O)N(CCCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)
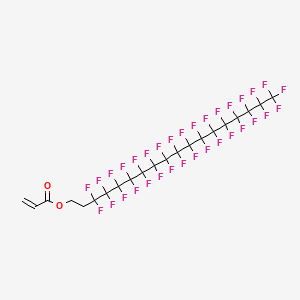
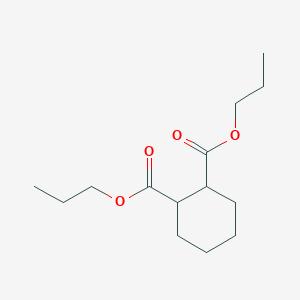

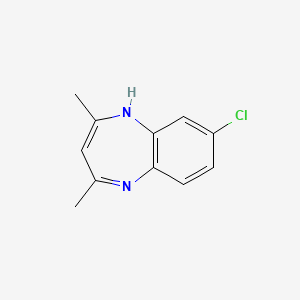

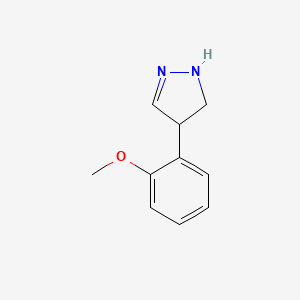
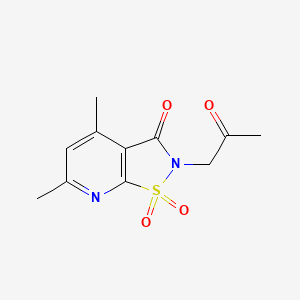
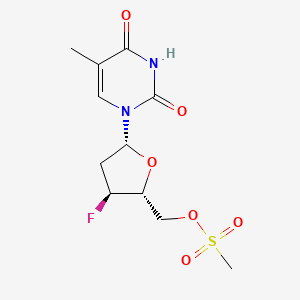
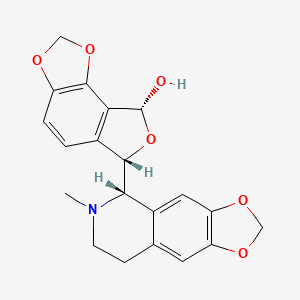
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
